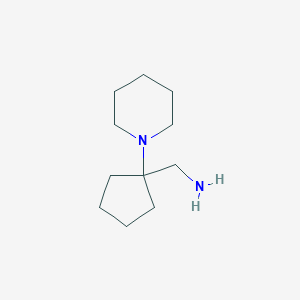

(1-哌啶-1-基环戊基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

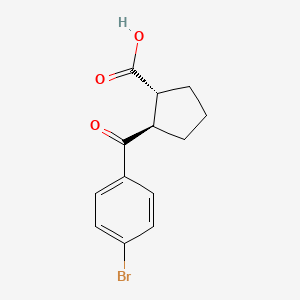

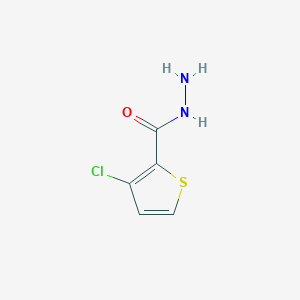

The compound (1-Piperidin-1-ylcyclopentyl)methylamine is a piperidine derivative, which is a class of organic compounds containing a saturated six-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a related compound, involves the use of a rigid analogue that enhances the potency of the anti-acetylcholinesterase inhibitors . Another example is the total synthesis of microcosamine A, a natural piperidine alkaloid, which includes steps such as the Horner-Wadsworth-Emmons reaction and intramolecular carbamate N-alkylation to form the piperidine framework .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray analysis and spectroscopic methods are often used to elucidate the structure of these compounds. For example, a novel product of condensation involving a piperidine derivative was structurally elucidated using these methods . The structure-activity relationship (SAR) is also an important aspect of molecular structure analysis, as seen in the SAR study of anti-acetylcholinesterase inhibitors .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. The electrochemical oxidation of a piperidinium betaine derivative leads to fragmentation products through an irreversible two-electron process . Multi-component reactions involving aldehydes, amines, and ketones can also result in the formation of novel piperidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, dendritic G-2 melamines comprising piperidine motifs exhibit unique self-assembly behavior in the solid state, forming large homogeneously packed spherical nano-aggregates . Schiff bases derived from piperidine show good antioxidant activity and potential as pancreatic lipase inhibitors, indicating their diverse chemical properties .

科学研究应用

在理解致癌化合物中的作用

(1-哌啶-1-基环戊基)甲胺在哌啶相关化合物这一大家族中的一项重要应用是在癌症研究中。具体来说,哌啶化合物已被研究其与亚硝酸盐反应形成 N-亚硝基哌啶,这是一种已知的致癌物。这一反应突出了天然存在的胺和酰胺(如哌啶)作为体内致癌 N-亚硝基化合物的先驱的重要性。了解这些化合物在人类癌症发生中的形成和影响对于癌症预防策略至关重要 (Lin, 1986)。

药物发现和药理学

与 (1-哌啶-1-基环戊基)甲胺密切相关的哌啶生物碱是发现和开发新治疗剂中的基本组成部分。哌啶核因其平面结构而备受药物研究的关注,该结构允许进行多功能修饰。这导致了广泛的治疗应用,鼓励研究人员将这一核整合到各种药效团中以创建新的治疗方案 (Singh et al., 2021)。

水果的采后处理

与 (1-哌啶-1-基环戊基)甲胺相关的化合物,如多胺,越来越多地用于水果的采后处理。它们在最大程度地减少机械损伤、冷害和延长水果的整体保质期方面发挥着至关重要的作用。它们的应用代表了一种对环境和消费者友好的采后处理方法,符合当前可持续农业的趋势 (Asrey et al., 2008)。

药理研究和代谢

哌啶结构是抗精神病药物药效团中的一个关键组成部分,对其衍生物的研究揭示了它们在 D(2) 样受体上的结合亲和力潜力,有助于开发神经精神疾病的药物。与 (1-哌啶-1-基环戊基)甲胺相关的这些化合物中芳基烷基取代基的特异性在增强效力和选择性方面显示出有希望的结果,表明其在药物设计和药理研究中的重要性 (Sikazwe et al., 2009)。

有助于理解多胺动力学

与 (1-哌啶-1-基环戊基)甲胺在结构上相似的化合物在理解细胞中的多胺动力学方面发挥着至关重要的作用。多胺对于细胞增殖和分化等细胞功能至关重要。研究天然多胺的带电缺陷类似物有助于理解线粒体功能障碍及其与疾病的关联,从而为潜在的治疗干预提供见解 (Weisell et al., 2014)。

属性

IUPAC Name |

(1-piperidin-1-ylcyclopentyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDRZSDDGPZNTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCCC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640948 |

Source

|

| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Piperidin-1-ylcyclopentyl)methylamine | |

CAS RN |

933701-05-4 |

Source

|

| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)